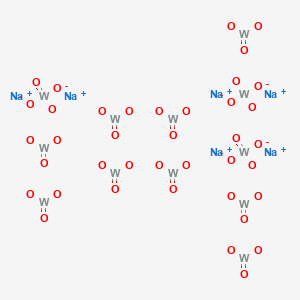
Isodiospyrin
Übersicht
Beschreibung
Isodiospyrin: ist eine natürliche dimere Naphthochinon-Verbindung, die hauptsächlich aus den Wurzeln von Pflanzen der Gattung Diospyros isoliert wird. Es ist bekannt für seine vielfältigen biologischen Aktivitäten, einschließlich Antikrebs-, Antibakterien- und Antimykotika-Eigenschaften . This compound ist ein menschlicher DNA-Topoisomerase-I-Inhibitor, der die Entspannung und Kinaseaktivität des Enzyms verhindert .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: : Isodiospyrin kann durch verschiedene Verfahren synthetisiert werden, einschließlich der Extraktion aus natürlichen Quellen und der chemischen Synthese. Das Extraktionsverfahren beinhaltet die Mazeration von Pflanzenwurzeln mit einem Lösungsmittelgemisch, gefolgt von Reinigungsschritten wie der Chromatographie . Die chemische Synthese beinhaltet die Dimerisierung von Naphthochinonderivaten unter spezifischen Reaktionsbedingungen .
Industrielle Produktionsverfahren: : Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Extraktion aus Pflanzenquellen, gefolgt von der Reinigung mittels Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC). Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen: : this compound durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern .
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden unter kontrollierten Bedingungen verwendet, um this compound zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um this compound zu reduzieren.
Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit verbesserten biologischen Aktivitäten. Diese Derivate werden häufig auf ihre Wirksamkeit in verschiedenen biologischen Assays getestet .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Medizin: Wird wegen seines Potenzials als Antikrebsmittel untersucht, da es in Tumorzelllinien Zytotoxizität induzieren kann.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die menschliche DNA-Topoisomerase I hemmt. Im Gegensatz zu herkömmlichen Topoisomerase-I-Inhibitoren induziert this compound nicht die Bildung kovalenter Komplexe zwischen dem Enzym und der DNA. Stattdessen bindet es an das Enzym und verhindert dessen Kinaseaktivität, die für die DNA-Entspannung und -Replikation unerlässlich ist . Dieser einzigartige Wirkmechanismus macht this compound zu einem vielversprechenden Kandidaten für die Krebstherapie .
Analyse Chemischer Reaktionen
Types of Reactions: : Isodiospyrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Major Products: : The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. These derivatives are often tested for their efficacy in different biological assays .
Wissenschaftliche Forschungsanwendungen
Isodiospyrin has a wide range of scientific research applications, including:
Wirkmechanismus
Isodiospyrin exerts its effects by inhibiting human DNA topoisomerase I. Unlike traditional topoisomerase I inhibitors, this compound does not induce the formation of covalent complexes between the enzyme and DNA. Instead, it binds to the enzyme and prevents its kinase activity, which is essential for DNA relaxation and replication . This unique mechanism of action makes this compound a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Isodiospyrin wird mit anderen ähnlichen Verbindungen wie Diospyrin und Neodiospyrin verglichen, die ebenfalls Naphthochinonderivate sind. Diese Verbindungen weisen ähnliche biologische Aktivitäten auf, unterscheiden sich aber in ihren molekularen Strukturen und Wirkmechanismen .
Ähnliche Verbindungen
Die einzigartige Fähigkeit von this compound, DNA-Topoisomerase I zu hemmen, ohne kovalente Komplexe zu bilden, unterscheidet es von diesen ähnlichen Verbindungen und hebt sein Potenzial als neuartiges Therapeutikum hervor .
Eigenschaften
IUPAC Name |
5-hydroxy-6-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-7-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O6/c1-9-7-11-12(23)3-4-13(24)19(11)22(28)18(9)17-10(2)8-16(27)20-14(25)5-6-15(26)21(17)20/h3-8,27-28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEOHKZVBKYMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)C=CC2=O)C(=C1C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174007 | |
| Record name | Isodiospyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20175-84-2 | |
| Record name | Isodiospyrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20175-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isodiospyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020175842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISODIOSPYRIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isodiospyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B31380.png)










